Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate
Description
Properties
IUPAC Name |
potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVYILPIMVDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .
Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
The bridgehead positions of the bicyclo[1.1.0]butane core undergo nucleophilic substitution under controlled conditions. Key findings include:
Reaction Conditions and Outcomes
Key Observations :
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Sulfolane enhances cation solvation, stabilizing intermediates in SN1/E1 pathways .
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Steric hindrance at bridgehead positions limits reactivity with bulkier nucleophiles.
Elimination Reactions
Competing elimination pathways are observed under thermal or microwave-assisted conditions, yielding alkenes:
Case Study: Formation of 3-Methylene-1-cyclobutene
Yield : Up to 68% for elimination products under optimized conditions .
Strain-Release Cycloadditions
The compound participates in [2π + 2σ] cycloadditions, leveraging its high ring strain (≈70 kcal/mol):
Example Reaction with Benzofuran-Derived Dienes
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Conditions : Lewis acid catalysis (e.g., AlCl₃) at room temperature .
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Product : Spirocyclic adducts with >90% diastereoselectivity .
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Mechanism : Concerted suprafacial addition, driven by strain relief .
Comparative Reactivity of Bicyclo[1.1.0]butane Derivatives
Mechanistic Insights
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Carbocation Stability : The bicyclo[1.1.0]butyl carbocation intermediate is stabilized by hyperconjugation with adjacent σ bonds .
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Solvent Effects : Polar aprotic solvents like sulfolane favor ionic mechanisms over radical pathways .
Synthetic Limitations
Scientific Research Applications
Organic Synthesis
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is utilized in various organic synthesis reactions, particularly in the formation of bicyclic compounds which are valuable in drug discovery due to their structural complexity and bioactivity. For instance, the compound has been involved in Lewis acid-catalyzed cycloadditions, which allow for the construction of spirocyclic structures with high yields .
Drug Development
The compound's unique bicyclic structure makes it a candidate for mimicking bioisosteres of benzene rings, which can enhance the pharmacological properties of drug candidates. Research has shown that bicyclic scaffolds can significantly improve the efficacy and selectivity of pharmaceutical agents .
Case Study: Synthesis of Bicyclic Scaffolds
In a study conducted by researchers at the Royal Society of Chemistry, this compound was used to synthesize bicyclic scaffolds via a formal [2π + 2σ] cycloaddition reaction with benzofuran-derived dienes. The reaction demonstrated excellent yields (up to 99%) and showcased the synthetic utility of the resulting products for further transformations in drug development .
Applications in Material Science
Beyond organic synthesis and pharmaceuticals, this compound has potential applications in material science, particularly in the development of advanced materials with specific mechanical properties due to its unique structural features.
Mechanism of Action
The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the phenyl and carboxylate groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions
Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .
Biological Activity
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHKO
- Molecular Weight : 196.25 g/mol
The compound features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Research indicates that bicyclo[1.1.0]butane derivatives, including this compound, exhibit various biological activities primarily through their interaction with specific enzymes and receptors.
- Inhibition of Lipoprotein-associated Phospholipase A2 (LpPLA2) :
- Antioxidant Properties :
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo models.
Table 1: Summary of Biological Activities
Case Study 1: Cardiovascular Disease
In a study examining the effects of bicyclo[1.1.0]butane derivatives on cardiovascular health, researchers found that this compound significantly reduced LpPLA2 levels in a rodent model, suggesting its potential as a therapeutic agent in preventing atherosclerosis .
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively inhibited the growth of breast and colon cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
